molecular formula C14H13IN2O2 B11086541 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide

2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11086541
M. Wt: 368.17 g/mol
InChI Key: DWBUBCUUNHMZTL-UHFFFAOYSA-N
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Description

2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that features an iodophenoxy group and a pyridinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the iodophenoxy intermediate: This can be achieved by iodination of a phenol derivative using iodine and an oxidizing agent.

    Coupling with pyridinylacetamide: The iodophenoxy intermediate is then coupled with a pyridinylacetamide derivative under conditions that facilitate the formation of the amide bond. This might involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield azido, cyano, or organometallic derivatives.

Scientific Research Applications

2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide may have various scientific research applications, including:

    Medicinal chemistry: Potential use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Chemical biology: Use as a probe to study biological systems and interactions.

    Materials science: Incorporation into polymers or other materials for specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. This can influence its binding affinity, selectivity, and overall pharmacokinetic properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C14H13IN2O2

Molecular Weight

368.17 g/mol

IUPAC Name

2-(4-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H13IN2O2/c1-10-3-2-4-13(16-10)17-14(18)9-19-12-7-5-11(15)6-8-12/h2-8H,9H2,1H3,(H,16,17,18)

InChI Key

DWBUBCUUNHMZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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